1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole
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Overview
Description
1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Nitric acid, sulfuric acid
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3)
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Nitroso derivatives: Formed from the oxidation of the compound.
Halogenated derivatives: Formed from substitution reactions.
Scientific Research Applications
1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 1,3-dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-benzimidazole
- 1,3-dimethyl-2-(2-nitrophenyl)-2,3-dihydro-1H-benzimidazole
Uniqueness
1,3-dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-benzimidazole is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The presence of the nitro group in the meta position can lead to different electronic effects compared to its ortho and para counterparts, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1,3-dimethyl-2-(3-nitrophenyl)-2H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-16-13-8-3-4-9-14(13)17(2)15(16)11-6-5-7-12(10-11)18(19)20/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWOTXRAWHQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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